molecular formula C21H22F3N3O3 B2935450 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE CAS No. 1428351-91-0

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2935450
CAS No.: 1428351-91-0
M. Wt: 421.42
InChI Key: GREAPQCOWBXGAG-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a dimethylamino group, and a trifluoromethylphenyl group

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-27(2)17(13-6-7-18-14(10-13)8-9-30-18)12-25-19(28)20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREAPQCOWBXGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22F3N3O
  • Molecular Weight : 357.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards specific receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with benzofuran moieties have shown efficacy against various Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group may enhance antibacterial activity, as seen in other studies where such modifications led to improved inhibition of bacterial growth.

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Benzofuran DerivativesStaphylococcus aureus, E. coli12.5 - 25 µg/mL
Trifluoromethyl Substituted CompoundsPseudomonas aeruginosa6.25 - 12.5 µg/mL

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study on benzofuran derivatives demonstrated that compounds with similar structures significantly inhibited the growth of MRSA strains, highlighting the potential for developing new antibacterial agents based on this scaffold .
  • Anticancer Research : Another investigation into related compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications like those found in this compound could lead to effective anticancer therapies .

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